molecular formula C17H22N8S B4454853 2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE

2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE

Cat. No.: B4454853
M. Wt: 370.5 g/mol
InChI Key: PDHJORJFUMFLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. Common reagents used in these reactions include various alkylating agents, sulfur-containing compounds, and piperazine derivatives. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the triazolopyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the piperazine or triazolopyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield a sulfoxide or sulfone, while substitution reactions could introduce new functional groups onto the piperazine or triazolopyrimidine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE would depend on its specific biological target. Generally, triazolopyrimidine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE include other triazolopyrimidine derivatives with different substituents on the piperazine or triazolopyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other triazolopyrimidine derivatives.

Properties

IUPAC Name

6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8S/c1-4-23-7-9-24(10-8-23)15-18-6-5-14(20-15)13-11-19-16-21-17(26-3)22-25(16)12(13)2/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHJORJFUMFLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=N2)C3=C(N4C(=NC(=N4)SC)N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE
Reactant of Route 3
2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
2-(4-ETHYLPIPERAZIN-1-YL)-4-[7-METHYL-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDINE

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